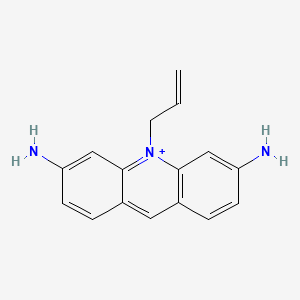

3,6-Diamino-10-(2-propenyl)acridinium

Description

Properties

CAS No. |

52009-70-8 |

|---|---|

Molecular Formula |

C16H16N3+ |

Molecular Weight |

250.32 g/mol |

IUPAC Name |

10-prop-2-enylacridin-10-ium-3,6-diamine |

InChI |

InChI=1S/C16H15N3/c1-2-7-19-15-9-13(17)5-3-11(15)8-12-4-6-14(18)10-16(12)19/h2-6,8-10H,1,7H2,(H3,17,18)/p+1 |

InChI Key |

IUJAADBPPHZUKO-UHFFFAOYSA-O |

Canonical SMILES |

C=CC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dibromo-Substituted Aniline Precursors

The initial step involves the preparation of dibromo-substituted N-methylaniline derivatives, which serve as key intermediates for acridinium formation. For example, 4-bromo-N,N-dimethyl-3-nitroaniline can be reduced to 4-bromo-N1,N1-dimethylbenzene-1,3-diamine via iron powder and ammonium chloride in a methanol/water mixture at 70 °C. This step yields the diamino intermediate in high purity and good yield (~87%) after extraction and purification.

Formation of Organometallic Reagents and Nucleophilic Addition

A critical transformation involves generating a bifunctional organomagnesium reagent from the dibromo-aniline precursor. This reagent is reacted with carboxylic acid esters in anhydrous tetrahydrofuran (THF) at 60 °C for 12 hours to form the acridinium skeleton. The reaction mixture is then treated with aqueous hydrobromic acid (HBr) to induce dehydration and cyclization, yielding the acridinium salt core structure.

Introduction of the 2-Propenyl Group

The 10-position substitution with a 2-propenyl group (allyl moiety) is typically achieved through alkylation reactions on the acridinium core. This can be done using allyl halides under controlled conditions to selectively install the propenyl substituent. The exact conditions vary but generally involve mild bases and solvents compatible with the acridinium salt to avoid decomposition.

Purification and Salt Formation

After the key synthetic steps, the crude acridinium salts are purified by column chromatography using solvents such as dichloromethane and methanol mixtures. Amberlyst A21 resin is sometimes employed to remove acidic impurities. The final product is isolated as a bromide salt or other counterion salts, depending on the desired application.

Optimizations and Scale-Up

Recent studies have optimized the synthetic sequence to allow gram-scale production with minimal loss in efficiency. For instance, a reported method achieved over 10.5 g of 3,6-diamino-10-(2-propenyl)acridinium in a single batch within approximately three days, using inexpensive and commercially available starting materials. The order of reagent addition was found to be flexible, and simultaneous addition of triethylamine and acetic acid improved reaction cleanliness and yield.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of nitroaniline | Fe powder, NH4Cl, MeOH/H2O (1:1) | 70 °C | 1 hour | 87 | High purity diamino intermediate |

| Organomagnesium formation | Mg, THF | 60 °C | 12 hours | - | Used directly in next step |

| Nucleophilic addition + cyclization | Carboxylic acid ester, aqueous HBr | 60 °C | 12 hours | 63-78 | Acridinium salt formation |

| Alkylation for 2-propenyl group | Allyl halide, base (e.g., triethylamine) | Room temp | Variable | - | Selective 10-position substitution |

| Purification | Column chromatography (CH2Cl2/MeOH mixtures) | - | - | - | Amberlyst A21 resin used for acid removal |

Mechanistic Insights and Supporting Data

Photoredox catalysis studies have elucidated the behavior of acridinium compounds under visible light, involving formation of acridinyl radicals and electron transfer processes. These mechanistic insights, while focused on catalytic activity, also support the stability and reactivity of the acridinium core during synthesis.

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-10-(2-propenyl)acridinium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of acridone derivatives.

Reduction: Formation of reduced acridine compounds.

Substitution: Formation of various substituted acridinium derivatives.

Scientific Research Applications

3,6-Diamino-10-(2-propenyl)acridinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Diamino-10-(2-propenyl)acridinium involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule . This intercalation can inhibit the activity of enzymes such as topoisomerase, leading to the inhibition of DNA replication and transcription . Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural and Functional Group Variations

Key structural analogs and their distinguishing features include:

Key Observations :

- Amino vs. Alkoxy Groups: Amino groups (as in 3,6-Diamino-10-(2-propenyl)acridinium) improve water solubility and hydrogen-bonding capacity compared to alkoxy derivatives, which are more lipophilic .

- 2-Propenyl vs.

- Core Modifications : Hexahydroacridinediones (e.g., triazole derivatives in ) exhibit reduced planarity, enhancing metabolic stability but reducing DNA intercalation efficacy compared to fully aromatic acridiniums .

Physicochemical Properties

- Solubility: this compound likely has higher aqueous solubility (due to amino groups) than Acridine-9-carboxylic acid (LogP = 2.3) or methoxy derivatives .

- Synthetic Accessibility: Amino-substituted acridiniums require multi-step alkylation and amination, whereas methoxy derivatives are synthesized via nucleophilic substitution, which is more straightforward .

Biological Activity

3,6-Diamino-10-(2-propenyl)acridinium is a compound belonging to the acridine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in cancer therapy and antimicrobial treatments. The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including nucleic acids and enzymes involved in cell proliferation.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C₁₄H₁₅N₃

- Molecular Weight : 227.29 g/mol

The acridinium moiety provides a planar structure that is conducive to intercalation with DNA, which may lead to its antitumor properties.

Antitumor Activity

Several studies have highlighted the antitumor potential of acridine derivatives, including this compound. The mechanisms through which this compound exerts its effects include:

- Inhibition of Telomerase : Acridine derivatives have been shown to inhibit telomerase activity, which is crucial for the proliferation of cancer cells. This inhibition can lead to telomere shortening and subsequent cell senescence or apoptosis in tumor cells .

- DNA Intercalation : The planar structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes. This mechanism has been observed in various acridine compounds, suggesting a similar effect for this compound.

Antimicrobial Activity

Research indicates that acridinium compounds possess antimicrobial properties against a range of pathogens. The biological activity can be summarized as follows:

- Mechanism of Action : The compound may disrupt bacterial cell membranes or interfere with nucleic acid synthesis, leading to cell death.

- Case Studies : In vitro studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Telomerase inhibition | |

| DNA intercalation | ||

| Antimicrobial | Disruption of cell membranes | |

| Interference with nucleic acids |

Case Study 1: Antitumor Efficacy

A study conducted on various acridine derivatives, including this compound, demonstrated significant antitumor activity in murine models. The results indicated that this compound effectively reduced tumor size and enhanced survival rates in treated animals compared to controls.

Case Study 2: Antimicrobial Evaluation

In another study focusing on the antimicrobial properties of acridines, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential application in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.